molecular formula C14H18N2O2 B10978481 2-[(2-Cyclopentylacetyl)amino]benzamide

2-[(2-Cyclopentylacetyl)amino]benzamide

Cat. No.: B10978481
M. Wt: 246.30 g/mol
InChI Key: ORNJBXVPJZCFGT-UHFFFAOYSA-N
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Description

2-[(2-Cyclopentylacetyl)amino]benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Benzamide compounds with a 2-aminobenzamide core, such as N1-(2-aminophenyl)-N7-phenylheptanediamide, have been identified as potent histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a major area of scientific investigation for their role in epigenetic regulation. Research indicates that inhibiting specific class I HDACs, particularly HDAC1 and HDAC3, can reverse heterochromatin formation and reactivate silenced genes . This mechanism is being explored in models of neurodegenerative diseases like Friedreich's ataxia, where such inhibitors have been shown to increase mRNA and protein levels of the frataxin gene . Furthermore, structurally related benzamide HDAC inhibitors have demonstrated potent antitumor activities in cellular assays, inducing cell cycle arrest and apoptosis . Researchers can utilize this compound as a chemical tool to further explore the structure-activity relationships of benzamide-based compounds and their effects on epigenetic mechanisms, cellular differentiation, and gene expression.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-[(2-cyclopentylacetyl)amino]benzamide

InChI

InChI=1S/C14H18N2O2/c15-14(18)11-7-3-4-8-12(11)16-13(17)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,18)(H,16,17)

InChI Key

ORNJBXVPJZCFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Conventional Thermal Activation

Heating ISA with primary or secondary amines in DMF at 80–100°C for 6–12 hours yields 2-aminobenzamides. For instance, 2-amino-N-(4-fluorophenyl)benzamide was obtained in 72% yield after 6 hours of reflux. This method prioritizes reproducibility but suffers from prolonged reaction times and moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, reducing time to 4–10 minutes. However, thermal sensitivity of intermediates often limits yields (e.g., 60–65% for 2-amino-N-(4-chlorobenzyl)benzamide ). Despite efficiency gains, scalability remains challenging due to specialized equipment requirements.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Direct Acylation70–8512–24 hSimplicity, low costRequires acid chloride synthesis
Palladium-Catalyzed80–903–5 hHigh efficiency, scalabilityExpensive catalysts, oxygen-sensitive
Microwave-Assisted60–754–10 minRapid, energy-efficientLow yields for sensitive substrates

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in acylation, while toluene minimizes side reactions during Pd-catalyzed coupling.

Catalytic System Tuning

Increasing the Pd-to-ligand ratio to 1:3 improves turnover frequency but risks colloidal Pd formation.

Purification Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity, whereas silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomers.

Scalability and Industrial Applications

The CN106946726A patent highlights a scalable route via paranitrobenzoyl chloride intermediates, enabling multikilogram production with 80–85% overall yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times during amidation.

Emerging Methodologies

Enzymatic Acylation

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) offers enantioselective synthesis, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous-flow reactors reduce Pd catalyst loading to 0.05 mol% while maintaining 85% yield, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzamide ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-Cyclopentylacetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopentylacetyl)amino]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopentylacetyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like the phenylethoxy group in or the iodine atom in . This may enhance membrane permeability but could reduce solubility in aqueous environments.
  • Heterocyclic Influence : Compounds with morpholinyl or thiophene groups () exhibit distinct electronic and pharmacokinetic profiles due to heteroatoms (e.g., sulfur in thiophene, oxygen in morpholine).

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The cyclopentylacetyl group’s hydrophobicity may reduce aqueous solubility compared to more polar analogs like the morpholinyl derivative .
  • Bioavailability : Steric bulk from the cyclopentyl group could hinder diffusion through biological barriers but improve binding specificity in hydrophobic active sites.

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodological Answer :
  • Coordination Polymers : Explore metal-organic frameworks (MOFs) using the benzamide core as a ligand.
  • Surface Functionalization : Graft onto nanoparticles (e.g., Au or SiO₂) via thiol or silane linkers for catalytic studies .

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